Enhanced Lipophilicity (XLogP3: 1.7 vs. 1.2) of the 3-CF3 Derivative Over the 3-Methyl Analog
The target compound, ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, exhibits a computed XLogP3 of 1.7, which is 0.5 log units higher than the corresponding 3-methyl analog (XLogP3 = 1.2) [1]. This represents a greater than 3-fold increase in partition coefficient, directly attributable to the replacement of CH3 with CF3. This quantifiable increase in lipophilicity is meaningful for enhancing membrane permeability in biological systems and for adjusting the solubility profile of intermediates in multi-step syntheses [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | Ethyl 3-methyl-1H-pyrazole-5-carboxylate: 1.2 |
| Quantified Difference | +0.5 logP units (3.2-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 algorithm; PubChem data |
Why This Matters
A higher LogP is often correlated with improved passive membrane diffusion, a critical parameter for medicinal chemists selecting core intermediates for central nervous system or intracellular targets.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 2726919, 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester. XLogP3-AA: 1.7. View Source
